Phentolamine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

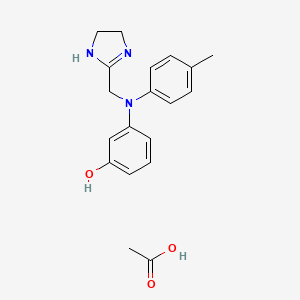

acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSNZPUAZBUONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249607-96-3 | |

| Record name | 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phentolamine Acetate in Smooth Muscle: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, elicits profound effects on smooth muscle physiology, primarily through competitive and reversible blockade of both α1 and α2-adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning phentolamine's action in smooth muscle. It details the receptor binding kinetics, downstream signaling cascades, and methodologies for experimental validation. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Phentolamine is a potent vasodilator whose clinical utility and research applications are rooted in its ability to antagonize the effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at alpha-adrenergic receptors on smooth muscle cells.[1][2] This antagonism disrupts the signaling pathways that lead to smooth muscle contraction, resulting in vasodilation and a subsequent reduction in blood pressure.[1] A thorough understanding of its mechanism of action at the molecular level is critical for its therapeutic application and for the development of novel, more selective adrenergic modulators.

Core Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

Phentolamine functions as a competitive and reversible antagonist at both α1 and α2-adrenergic receptors.[3] This non-selective blockade is the cornerstone of its pharmacological effects in smooth muscle.

-

α1-Adrenergic Receptor Blockade: Located on postsynaptic membranes of smooth muscle cells, α1-adrenergic receptors are primarily coupled to the Gq family of G-proteins.[4] Agonist binding to these receptors initiates a signaling cascade that leads to smooth muscle contraction. By competitively inhibiting agonist binding, phentolamine effectively abrogates this contractile signal.[1]

-

α2-Adrenergic Receptor Blockade: α2-adrenergic receptors are predominantly found on presynaptic nerve terminals, where they mediate a negative feedback loop to inhibit further release of norepinephrine.[1] They are also present on some vascular smooth muscle cells. These receptors are coupled to the Gi family of G-proteins.[4] Phentolamine's blockade of presynaptic α2-receptors can lead to an increase in norepinephrine release, which can partially counteract the postsynaptic α1-blockade and may contribute to side effects such as tachycardia.[1]

Signaling Pathways

The physiological response of smooth muscle to phentolamine is a direct consequence of its interference with the downstream signaling pathways of α1 and α2-adrenergic receptors.

Inhibition of the Gq-Protein Signaling Pathway (α1-Blockade)

The blockade of α1-adrenergic receptors by phentolamine prevents the activation of the Gq-protein signaling cascade, which is the primary pathway for adrenergically-mediated smooth muscle contraction.

Modulation of the Gi-Protein Signaling Pathway (α2-Blockade)

By blocking α2-adrenergic receptors, phentolamine disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP promotes smooth muscle relaxation.

Quantitative Data

The affinity and potency of phentolamine can be quantified through various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Phentolamine Receptor Binding Affinity (Ki)

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) |

| α1-Adrenergic | Human Corpus Cavernosum | [125I]HEAT | ~1-10 |

| α1-Adrenergic | Human Corpus Cavernosum | [3H]prazosin | ~1-10 |

| α2-Adrenergic | Human Corpus Cavernosum | [3H]rauwolscine | ~1-10 |

| α2-Adrenergic | Human Corpus Cavernosum | [3H]RX 821002 | ~1-10 |

| α2C-Adrenergic | CHO cell line | - | 3.6[5] |

Table 2: Phentolamine Functional Potency (IC50/EC50/Kβ)

| Parameter | Tissue | Agonist | Value (nM) |

| Kβ | Rat, Rabbit, Guinea-Pig Smooth Muscle | Various α-agonists | 4 - 28[3] |

| IC50 | Rat, Rabbit, Guinea-Pig Smooth Muscle | Various α-agonists | 5 - 30[3] |

| Half-maximal relaxation | Human/Rabbit Corpus Cavernosum | Phenylephrine | Similar to plasma concentrations after 40 mg oral dose[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of phentolamine in smooth muscle.

Isolated Aortic Ring Contractility Assay

This ex vivo method assesses the effect of phentolamine on the contractility of vascular smooth muscle.

Protocol:

-

Tissue Preparation:

-

Mounting and Equilibration:

-

Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen (95% O2 / 5% CO2).[7]

-

Connect the upper hook to an isometric force transducer.[7]

-

Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[7]

-

-

Experimental Procedure:

-

Assess the viability of the tissue by inducing a contraction with a standard depolarizing agent like KCl (e.g., 80 mM).[7]

-

After washout and return to baseline, induce a submaximal, stable contraction with an α1-agonist such as phenylephrine.[7]

-

Once a stable contraction is achieved, add phentolamine in a cumulative manner in increasing concentrations.[7]

-

Record the isometric tension changes using a data acquisition system.[7]

-

-

Data Analysis:

-

Plot the relaxation response as a percentage of the pre-contraction against the logarithm of the phentolamine concentration to generate a concentration-response curve.

-

From this curve, determine the EC50 (concentration causing 50% of the maximal relaxation) or IC50 (concentration causing 50% inhibition of the pre-contraction).

-

To determine the pA2 value, which represents the affinity of a competitive antagonist, repeat the agonist concentration-response curve in the presence of several fixed concentrations of phentolamine. A Schild plot is then constructed.[8][9][10][11]

-

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of phentolamine for α1 and α2-adrenergic receptors.

References

- 1. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 2. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The classical competitive antagonism of phentolamine on smooth muscle preparations, investigated by two procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 5. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phentolamine mesylate relaxes penile corpus cavernosum tissue by adrenergic and non-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pa2 determination | PPTX [slideshare.net]

- 10. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 11. neuron.mefst.hr [neuron.mefst.hr]

Phentolamine Acetate: An In-depth Technical Guide to its α-Adrenoceptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research into the α-adrenoceptor selectivity of phentolamine (B1677648), a non-selective α-adrenergic antagonist. Phentolamine competitively blocks both α1 and α2-adrenergic receptors, an action that is transient and incomplete.[1][2] This dual antagonism is fundamental to its pharmacological effects, primarily vasodilation, and its clinical applications.[1]

Core Mechanism of Action

Phentolamine functions by competitively inhibiting α-adrenergic receptors.[3] Its blockade of α1-adrenoceptors, located on vascular smooth muscle, leads to vasodilation and a subsequent decrease in peripheral resistance.[3] Simultaneously, its antagonism of presynaptic α2-adrenoceptors results in an increased release of norepinephrine (B1679862) from sympathetic nerve endings.[4] This surge in norepinephrine can lead to reflex tachycardia as a compensatory response to the drop in blood pressure.[4]

Quantitative Analysis of α-Adrenoceptor Selectivity

The binding affinity of phentolamine for various α-adrenoceptor subtypes has been quantified through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below, collated from multiple studies, demonstrates phentolamine's non-selective profile across α1 and α2 subtypes.

| Adrenoceptor Subtype | Species | Ki (nM) | pKi | Reference Radioligand | Source |

| α1A | Human | 55.9 | 7.25 | Bioorg Med Chem Lett (2005) 15: 4691-4695 | |

| Human | 2.6 | 8.59 | J Med Chem (1995) 38: 3415-3444 | ||

| Human | - | 8.4 | Mol Pharmacol (1992) 42: 1-5 | ||

| α1B | Human | 48 | 7.32 | Bioorg Med Chem Lett (2005) 15: 4691-4695 | |

| α1D | Rat | 45 | 7.35 | [3H]prazosin (0.3 nM) | J Med Chem (2003) 46: 265-283 |

| α2A | Human | 55.9 | 7.25 | Bioorg Med Chem Lett (2005) 15: 4691-4695 | |

| Human | 2.6 | 8.59 | J Med Chem (1995) 38: 3415-3444 | ||

| Human | 2.25 | 8.65 | MK-912 | DrugMatrix in vitro pharmacology data | |

| Human | 1.7 | 8.77 | [3H]RX781094 | J Nat Prod (1993) 56: 441-455 | |

| Bovine | 2.1 | 8.68 | [3H]prazosin | J Med Chem (1983) 26: 1769-1772 | |

| Bovine | 0.93 | 9.03 | [3H]clonidine | J Med Chem (1983) 26: 1769-1772 | |

| Rat | 4.7 | 8.33 | J Med Chem (1995) 38: 3415-3444 | ||

| α2B | Human | 48 | 7.32 | Bioorg Med Chem Lett (2005) 15: 4691-4695 | |

| Human | 8.23 | 8.08 | Rauwolscine | DrugMatrix in vitro pharmacology data | |

| α2C | Human | 21.8 | 7.66 | Bioorg Med Chem Lett (2005) 15: 4691-4695 | |

| Human | 1.9 | 8.72 | J Med Chem (1995) 38: 3415-3444 | ||

| Human | 1.9 | 8.72 | MK-912 | DrugMatrix in vitro pharmacology data |

Signaling Pathways

The differential effects of phentolamine on α1 and α2 adrenoceptors stem from their distinct downstream signaling cascades. α1-adrenoceptors are Gq-protein coupled, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. In contrast, α2-adrenoceptors are Gi-protein coupled, which results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

The determination of phentolamine's binding affinity and functional antagonism at α-adrenoceptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay for α1 and α2-Adrenoceptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of phentolamine for α1 and α2-adrenoceptor subtypes.

Objective: To determine the binding affinity (Ki) of phentolamine for α1 and α2-adrenoceptor subtypes expressed in cell membranes.

Materials:

-

Cell membranes from cell lines stably expressing specific human α1 (e.g., α1A, α1B, α1D) or α2 (e.g., α2A, α2B, α2C) adrenoceptor subtypes.

-

Radioligands:

-

For α1 subtypes: [³H]-Prazosin (a selective α1-adrenoceptor antagonist).

-

For α2 subtypes: [³H]-Yohimbine or [³H]-Rauwolscine (selective α2-adrenoceptor antagonists).

-

-

Phentolamine acetate (B1210297) stock solution.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for total displacement, or a more subtype-selective antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Thaw the cell membrane preparations on ice.

-

Resuspend the membranes in ice-cold binding buffer to a predetermined optimal protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add binding buffer.

-

Non-specific Binding Wells: Add the non-specific binding control agent.

-

Competition Wells: Add serial dilutions of phentolamine acetate.

-

To all wells, add the appropriate radioligand ([³H]-Prazosin for α1, [³H]-Yohimbine for α2) at a concentration at or below its Kd for the receptor subtype.

-

Initiate the binding reaction by adding the membrane suspension to all wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration of the well contents through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the phentolamine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of phentolamine that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Schild Analysis for α-Adrenoceptor Antagonism

Schild analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist.

Objective: To determine the pA₂ value for phentolamine, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Materials:

-

Isolated tissue preparation expressing the α-adrenoceptor of interest (e.g., rat aorta for α1, rat vas deferens for α2).

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

α-Adrenoceptor agonist (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2).

-

This compound solutions of varying concentrations.

Procedure:

-

Tissue Preparation and Equilibration:

-

Mount the isolated tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate in the physiological salt solution.

-

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for the agonist to establish a baseline.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of phentolamine for a predetermined period.

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of phentolamine, generate a second cumulative concentration-response curve for the agonist. A rightward shift in the curve is expected for a competitive antagonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 3 and 4 with increasing concentrations of phentolamine.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) for each concentration of phentolamine.

-

Plot the log (dose ratio - 1) against the log of the molar concentration of phentolamine.

-

The x-intercept of the linear regression line of this plot provides the pA₂ value. A slope of unity is indicative of competitive antagonism.

-

Conclusion

Phentolamine exhibits a non-selective antagonist profile at both α1 and α2-adrenoceptors, a characteristic that dictates its therapeutic effects and side-effect profile. The quantitative data from radioligand binding assays confirm its comparable affinity for both receptor families. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced interactions of phentolamine and novel α-adrenergic ligands with their receptors, aiding in the development of more selective and effective therapeutics.

References

- 1. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype specificity of alpha-adrenergic receptors in rat heart [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Phentolamine Acetate vs. Phentolamine Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of phentolamine (B1677648) acetate (B1210297) and phentolamine mesylate for research applications. Phentolamine is a potent non-selective alpha-adrenergic antagonist widely used in experimental pharmacology to investigate the role of the adrenergic system in various physiological and pathological processes. The choice of salt form can significantly impact the physicochemical properties of a compound, influencing its suitability for specific experimental designs. While phentolamine mesylate is the most commonly used and well-characterized salt form, this guide also addresses the available information on phentolamine acetate to aid researchers in making informed decisions for their studies.

Core Compound: Phentolamine

Phentolamine is a competitive antagonist at both α1- and α2-adrenergic receptors.[1][2] Its primary pharmacological effect is vasodilation, resulting from the blockade of α1-adrenergic receptors on vascular smooth muscle.[1][2] Blockade of presynaptic α2-adrenergic receptors can also lead to an increase in norepinephrine (B1679862) release, which may cause reflex tachycardia.[1] Phentolamine is utilized in a variety of research contexts, including the study of cardiovascular diseases, erectile dysfunction, and as a tool to counteract the effects of alpha-adrenergic agonists.[3][4]

Physicochemical Properties: A Comparative Analysis

The selection of a salt form is a critical step in drug development and experimental design, as it can influence solubility, stability, and handling characteristics. While extensive data is available for phentolamine mesylate, information on this compound is sparse in peer-reviewed literature, with most data originating from commercial suppliers.

| Property | This compound | Phentolamine Mesylate |

| Molecular Formula | C₁₉H₂₃N₃O₃ | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 341.41 g/mol | 377.46 g/mol [5] |

| CAS Number | 249607-96-3 | 65-28-1[5] |

| Appearance | Crystalline solid | White to off-white crystalline powder[5] |

| Storage Conditions | Room temperature | -20°C for long-term storage of the solid[5] |

Note: The information for this compound is primarily from supplier data and has not been independently verified in peer-reviewed publications.

Solubility Profile

The solubility of a compound is a crucial factor for in vitro and in vivo experimentation, dictating the choice of solvent and the achievable concentration in stock solutions and experimental media.

| Solvent | This compound | Phentolamine Mesylate |

| Water | No quantitative data available. | Freely soluble[5]; 50 mg/mL[5] |

| Ethanol | No quantitative data available. | Soluble[5]; 15 mg/mL[5], 26 mg/mL[5] |

| DMSO | No quantitative data available. | Soluble; 30 mg/mL[5] |

| Dimethylformamide (DMF) | No quantitative data available. | Soluble; 50 mg/mL[5] |

| PBS (pH 7.2) | No quantitative data available. | Approximately 10 mg/mL[5] |

The high aqueous solubility of phentolamine mesylate makes it suitable for a wide range of biological experiments where physiological buffers are required.

Stability and Handling

The stability of the salt form in solid state and in solution is critical for ensuring the accuracy and reproducibility of experimental results.

-

This compound : There is a lack of published stability data for this compound.

-

Phentolamine Mesylate : The solid form is stable for at least four years when stored at -20°C.[5] Reconstituted aqueous solutions are not recommended for long-term storage.[5] Following reconstitution, solutions are reported to be stable for 48 hours at room temperature and for one week at 2-8°C; however, immediate use is generally recommended.[6]

In general, mesylate salts are often chosen during drug development for their potential to offer greater stability compared to acetate salts, which can be more susceptible to degradation.[7] This is a key consideration for the long-term storage of stock solutions and for the design of extended experiments.

Signaling Pathways of Phentolamine

Phentolamine exerts its effects by blocking the signaling cascades initiated by the binding of catecholamines, such as norepinephrine and epinephrine, to α-adrenergic receptors.

Caption: Phentolamine's mechanism of action.

Experimental Protocols

Due to the extensive use of phentolamine mesylate in research, a wealth of experimental protocols is available in the literature. The following provides a generalized workflow for an in vitro experiment investigating the vasodilatory effects of phentolamine.

In Vitro Vasodilation Assay

Objective: To determine the concentration-response curve of phentolamine-induced relaxation in pre-contracted isolated aortic rings.

Methodology:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat) according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

-

Viability and Contraction:

-

Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

After washing out the KCl and allowing the tension to return to baseline, induce a stable contraction with an α-adrenergic agonist such as phenylephrine (B352888) (e.g., 1 µM).

-

-

Phentolamine Administration:

-

Once a stable contraction plateau is reached, add phentolamine mesylate cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

-

Allow the tissue to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Record the relaxation at each phentolamine concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC₅₀ (the concentration of phentolamine that produces 50% of the maximal relaxation).

-

Caption: In vitro vasodilation assay workflow.

Conclusion and Recommendations

For researchers investigating the role of α-adrenergic receptors, phentolamine remains an indispensable pharmacological tool. Based on the currently available data, phentolamine mesylate is the recommended salt form for most research applications. Its well-documented physicochemical properties, high aqueous solubility, and established stability profile ensure reliable and reproducible experimental outcomes.

The use of this compound in research is not well-documented in the scientific literature. While it may possess the same core pharmacological activity, the lack of data on its solubility, stability, and potential impurities from the synthesis process introduces a significant level of uncertainty. Researchers considering the use of this compound should be prepared to conduct their own characterization and validation studies.

References

- 1. Phentolamine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Phentolamine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. urologytimes.com [urologytimes.com]

Phentolamine Acetate: A Comprehensive Technical Review of its Molecular and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648) acetate (B1210297), an important alpha-adrenergic antagonist, plays a significant role in various pharmacological applications. This document provides an in-depth technical guide to the core molecular and chemical properties of phentolamine acetate. It includes a detailed summary of its quantitative data, methodologies for key experimental characterizations, and a visual representation of its signaling pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and academic research.

Introduction

Phentolamine is a potent, non-selective, reversible alpha-adrenergic receptor antagonist.[1][2][3] It exerts its pharmacological effects by blocking both α1- and α2-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] While commonly available as a mesylate or hydrochloride salt for clinical use, the acetate salt also finds utility in research settings.[6][7][8][9] Understanding the fundamental molecular and chemical properties of this compound is crucial for its application in experimental studies and for the development of new therapeutic agents.

Molecular and Chemical Properties

The core chemical and physical characteristics of phentolamine and its acetate salt are summarized below. For comparative purposes, data for the more extensively characterized phentolamine free base and its mesylate and hydrochloride salts are also included where available.

Quantitative Data Summary

| Property | This compound | Phentolamine (Free Base) | Phentolamine Mesylate | Phentolamine Hydrochloride |

| Molecular Formula | C19H23N3O3[7][8] | C17H19N3O[1][3] | C18H23N3O4S[10] | C17H19N3O・HCl[11][12] |

| Molecular Weight | 341.40 g/mol [6][9] | 281.36 g/mol [1][3] | 377.46 g/mol [10][11] | 317.81 g/mol [11][12] |

| Melting Point | Not explicitly found | 174-175 °C[11] | 177-182 °C[10][11] | 239-240 °C[11][12][13] |

| Solubility | Soluble in DMSO (55 mg/mL)[8] | Relatively insoluble in water[14] | Soluble in water (1g/50mL), ethanol (B145695) (1g/23mL), and DMSO (30 mg/mL)[11][15][16] | Soluble in water (1g/50mL) and alcohol (1g/70mL); practically insoluble in acetone (B3395972) and ethyl acetate[11][12][13] |

| pH of 1% Aqueous Solution | Not explicitly found | Not applicable | 4.5 - 5.5[11] | 4.5 - 5.5[11][13] |

Signaling Pathway of Phentolamine

Phentolamine functions as a competitive antagonist at both α1- and α2-adrenergic receptors. Its blockade of these receptors disrupts the normal signaling cascade of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

-

α1-Adrenergic Receptor Blockade : In vascular smooth muscle, α1 receptors are coupled to Gq proteins. Their activation by catecholamines leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to vasoconstriction. Phentolamine blocks this pathway, resulting in vasodilation and a decrease in peripheral resistance.[4][17]

-

α2-Adrenergic Receptor Blockade : Presynaptic α2 receptors are coupled to Gi proteins and act as a negative feedback mechanism, inhibiting further release of norepinephrine from the nerve terminal. Phentolamine's blockade of these receptors leads to an increased release of norepinephrine, which can result in an increased heart rate (tachycardia) due to the stimulation of cardiac β1-adrenergic receptors.[1][4]

Caption: Phentolamine's dual blockade of α1 and α2 adrenergic signaling pathways.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the methodologies for determining key chemical properties.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate protonated molecular ions [M+H]+.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular weight of the phentolamine cation (C17H20N3O+) is determined, and the presence of the acetate counter-ion can be inferred.

-

Data Interpretation: The experimentally determined monoisotopic mass is compared to the theoretical calculated mass of the protonated molecule.

Caption: Experimental workflow for molecular weight determination by mass spectrometry.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Determination of Solubility

Objective: To quantify the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Logical Relationships of Chemical Properties

The chemical properties of this compound are interconnected and influence its behavior in various applications.

Caption: Interrelationship of key chemical properties of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and chemical properties of this compound. The presented data, experimental methodologies, and pathway visualizations offer a foundational resource for researchers and professionals in the field. A thorough understanding of these properties is essential for the effective use of this compound in research and for the development of novel therapeutics targeting the adrenergic system.

References

- 1. Phentolamine - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 5. Phentolamine | 50-60-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - CAS:249607-96-3 - KKL Med Inc. [kklmed.com]

- 8. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 9. yeasen.com [yeasen.com]

- 10. Phentolamine mesilate | CAS#:65-28-1 | Chemsrc [chemsrc.com]

- 11. Phentolamine [drugfuture.com]

- 12. Phentolamine Hydrochloride - LKT Labs [lktlabs.com]

- 13. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. EP1539170B1 - Stabilized formulations of alpha adrenergic receptor antagonists and uses thereof - Google Patents [patents.google.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pharmacological History of Phentolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648), an imidazoline (B1206853) derivative, is a potent, reversible, non-selective alpha-adrenergic antagonist. Its journey in pharmacology is a compelling narrative of discovery, initial application, and subsequent repurposing. Originally investigated for the treatment of hypertension, its systemic side effects led to the cessation of this broad application. However, its powerful vasodilatory properties secured its role in the management of hypertensive crises, particularly those associated with pheochromocytoma. This guide provides an in-depth technical overview of the discovery, history, and pharmacology of phentolamine, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and History

Phentolamine was developed by the Swiss pharmaceutical company Ciba in the late 1940s and was first approved in 1951.[1] Initially introduced under the brand name Regitine, its primary therapeutic goal was the management of hypertension.[1][2] However, the prolonged oral administration of large doses resulted in significant cardiovascular and gastrointestinal adverse effects, leading to the discontinuation of its use as a first-line antihypertensive agent.[2]

Despite this setback, the unique pharmacological profile of phentolamine paved the way for its use in more specialized indications. Its ability to counteract the potent vasoconstrictive effects of catecholamines made it an invaluable tool in the diagnosis and surgical management of pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla.[3][4][5] This remains a primary application of phentolamine in clinical practice today.

In recent years, the therapeutic applications of phentolamine have expanded further, demonstrating its versatility. It is now used as a reversal agent for soft-tissue anesthesia in dentistry (OraVerse®) and for pharmacologically-induced mydriasis in ophthalmology (Ryzumvi®).[6] This evolution from a systemic antihypertensive to a niche therapeutic agent underscores the importance of understanding a drug's complete pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for phentolamine, providing a comparative overview of its binding affinities and pharmacokinetic properties.

Table 1: Phentolamine Receptor Binding Affinities (Ki values)

| Receptor Subtype | Species | Ki (nM) | Reference |

| α1A | Human | 45 | [7] |

| α1B | Human | - | - |

| α1D | Human | - | - |

| α2A | Human | 2.25 - 55.9 | [7] |

| α2B | Human | - | - |

| α2C | Human | 3.6 | [8] |

Note: Data for all subtypes were not consistently available in the reviewed literature. The range for α2A reflects values from different studies.

Table 2: Phentolamine Functional Antagonism (IC50 values)

| Assay | Tissue/Cell Line | Agonist | IC50 (µM) | Reference |

| Voltage-gated sodium channel inhibition | HEK and CHO cells expressing NaV1.7 | - | 57 - 72 | [9] |

| Voltage-gated sodium channel inhibition | CHO cells expressing NaV1.5 | - | 27 | [9] |

Table 3: Phentolamine Pharmacokinetic Parameters

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 19 minutes - 4.07 hours | IV, Submucosal | [6][10] |

| Time to Peak Concentration (Tmax) | 12 - 13 minutes | Submucosal | [10] |

| Clearance (CL) | 190 L/h | Submucosal | [10] |

| Oral Bioavailability | ~20% of parenteral | Oral | [2] |

| Protein Binding | < 72% | - | [2] |

| Volume of Distribution (Vd) | - | - | - |

Note: Pharmacokinetic parameters can vary depending on the patient population and clinical context.

Mechanism of Action and Signaling Pathways

Phentolamine exerts its pharmacological effects by competitively blocking both α1- and α2-adrenergic receptors.[6]

α1-Adrenergic Receptor Antagonism

Blockade of postsynaptic α1-adrenergic receptors on vascular smooth muscle is the primary mechanism behind phentolamine's vasodilatory effects. These receptors are coupled to the Gq family of G-proteins.

-

Signaling Pathway:

-

Norepinephrine (B1679862) or epinephrine (B1671497) binds to the α1-adrenergic receptor.

-

The associated Gq protein is activated, leading to the activation of phospholipase C (PLC).[11][12]

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+).[12]

-

The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.

-

By competitively inhibiting the binding of catecholamines to the α1-receptor, phentolamine prevents this signaling cascade, resulting in vasodilation and a decrease in blood pressure.

α2-Adrenergic Receptor Antagonism

Phentolamine also blocks presynaptic α2-adrenergic receptors, which are part of a negative feedback loop that regulates norepinephrine release from sympathetic nerve terminals. These receptors are coupled to the Gi family of G-proteins.

-

Signaling Pathway:

-

Norepinephrine in the synaptic cleft binds to presynaptic α2-adrenergic receptors.

-

The associated Gi protein is activated, which inhibits the enzyme adenylyl cyclase.[13]

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13]

-

Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in norepinephrine release, thereby inhibiting further release.

-

By blocking these presynaptic α2-receptors, phentolamine disrupts this negative feedback mechanism, leading to an increased release of norepinephrine into the synapse. This can result in a reflex tachycardia as the excess norepinephrine acts on β1-adrenergic receptors in the heart.[6]

Detailed Experimental Protocols

Functional Assay: Isolated Aortic Ring Preparation

This protocol describes a classic ex vivo method to assess the vasoconstrictor and vasodilator properties of compounds like phentolamine.

-

Objective: To determine the functional antagonism of phentolamine on norepinephrine-induced vasoconstriction in isolated rabbit aortic rings.

-

Materials:

-

Male New Zealand white rabbits

-

Krebs-Henseleit Solution (KHS)

-

Carbogen (B8564812) gas (95% O2 / 5% CO2)

-

Dissection instruments

-

Organ bath system with isometric force transducer

-

Norepinephrine, phentolamine

-

-

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rabbit and dissect the thoracic aorta.

-

Place the aorta in ice-cold KHS.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-5 mm in length.

-

-

Mounting:

-

Mount each aortic ring in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.

-

-

Viability Test:

-

Assess tissue viability by inducing a contraction with 80 mM KCl.

-

-

Concentration-Response Curve for Norepinephrine:

-

After washout of KCl and re-equilibration, add cumulative concentrations of norepinephrine to the organ bath to establish a control concentration-response curve.

-

-

Phentolamine Incubation:

-

Wash out the norepinephrine and allow the tissue to return to baseline.

-

Incubate the aortic rings with a fixed concentration of phentolamine for a predetermined time (e.g., 30 minutes).

-

-

Concentration-Response Curve in the Presence of Phentolamine:

-

In the continued presence of phentolamine, repeat the cumulative addition of norepinephrine to generate a second concentration-response curve.

-

-

-

Data Analysis:

-

Compare the concentration-response curves of norepinephrine in the absence and presence of phentolamine. A rightward shift in the curve indicates competitive antagonism.

-

Calculate the EC50 values for norepinephrine in both conditions.

-

Early Clinical Trial Protocol: Phentolamine Test for Pheochromocytoma

This protocol is based on the early clinical use of phentolamine for the diagnosis of pheochromocytoma.

-

Objective: To assess the diagnostic utility of phentolamine in patients with suspected pheochromocytoma by observing the blood pressure response to intravenous administration.

-

Patient Population: Patients with paroxysmal or sustained hypertension.

-

Procedure:

-

Baseline Measurement:

-

The patient rests in a supine position in a quiet room.

-

Blood pressure is measured every 10 minutes for at least 30 minutes to establish a stable baseline.

-

-

Phentolamine Administration:

-

A dose of 5 mg of phentolamine is administered intravenously.

-

-

Post-Injection Monitoring:

-

Blood pressure is measured immediately after injection and then at 30-second intervals for the first 3 minutes, and at 1-minute intervals for the next 7 minutes.

-

-

-

Interpretation:

-

A positive test is indicated by a prompt and marked fall in blood pressure, typically a decrease of more than 35 mmHg systolic and 25 mmHg diastolic, within 2 minutes of administration.

-

False-positive and false-negative results can occur.

-

Conclusion

Phentolamine's enduring presence in the pharmacological armamentarium is a testament to its potent and well-characterized mechanism of action. From its initial development as an antihypertensive agent to its current, more targeted applications, the story of phentolamine highlights the dynamic nature of drug development and the importance of continued research to uncover the full therapeutic potential of a compound. This guide has provided a comprehensive technical overview intended to support researchers and clinicians in understanding and utilizing this important pharmacological tool.

References

- 1. Exploring Phentolamine Mesylate's Revolutionary R&D Successes [synapse.patsnap.com]

- 2. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Successful use of regitine (phentolamine) in the diagnosis and surgical management of a case of pheochromocytoma; an appraisal of its clinical usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Phentolamine test for operative complications of pheochromocytoma: its prognostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phentolamine - Wikipedia [en.wikipedia.org]

- 7. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Adrenoreceptor blocker phentolamine inhibits voltage-gated sodium channels via the local anaesthetic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics Study of Phentolamine Mesylate Injection in Healthy Volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adrenergic Receptors [flipper.diff.org]

- 12. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Phentolamine Acetate: An In-Depth Technical Guide to a Non-Selective Alpha-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648) is a potent, reversible, non-selective alpha-adrenergic antagonist that competitively blocks both α1 and α2-adrenergic receptors.[1][2] This comprehensive technical guide details the pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental applications of phentolamine acetate. The document provides structured quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to serve as a critical resource for researchers, scientists, and professionals in drug development. Its clinical utility spans from the management of hypertensive crises, particularly in the context of pheochromocytoma, to the reversal of soft-tissue anesthesia in dentistry.[3][4][5]

Chemical and Physical Properties

Phentolamine is an imidazoline (B1206853) derivative.[1] The commercially available form is often phentolamine mesylate, a white or off-white crystalline powder that is freely soluble in water and alcohol.[6]

| Property | Value | Source |

| Molecular Formula | C17H19N3O | [7] |

| Molecular Weight | 281.35 g/mol | [7] |

| CAS Number | 50-60-2 (Phentolamine), 65-28-1 (Phentolamine Mesylate) | [7][8] |

| Melting Point | ~178°C (Mesylate salt) | [6] |

| Chemical Name | 3-[--INVALID-LINK--amino]phenol | [7] |

Mechanism of Action: Non-Selective Alpha-Adrenergic Blockade

Phentolamine exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to both α1 and α2-adrenergic receptors.[9][10]

-

α1-Adrenergic Receptor Blockade: Located on postsynaptic membranes of vascular smooth muscle, α1-receptors mediate vasoconstriction upon activation by catecholamines. Phentolamine's antagonism of these receptors leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[3][9]

-

α2-Adrenergic Receptor Blockade: α2-receptors are primarily located on presynaptic nerve terminals and their activation provides a negative feedback mechanism, inhibiting further release of norepinephrine.[10] By blocking these receptors, phentolamine can increase the release of norepinephrine from sympathetic nerve endings, which can lead to reflex tachycardia.[9]

Signaling Pathways

The blockade of α1 and α2-adrenergic receptors by phentolamine interrupts distinct downstream signaling cascades.

α1-adrenergic receptors are Gq-protein coupled receptors. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The net effect is an increase in intracellular calcium, leading to smooth muscle contraction. Phentolamine blocks the initial binding of the agonist, thereby inhibiting this entire cascade.[8][11]

Caption: α1-Adrenergic Receptor Signaling Pathway Blockade by Phentolamine.

α2-adrenergic receptors are coupled to Gi-proteins, which are inhibitory.[12] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This reduction in cAMP inhibits the release of norepinephrine from the presynaptic neuron. Phentolamine's antagonism of α2-receptors prevents this inhibitory effect, thereby increasing norepinephrine release.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pheopara.org [pheopara.org]

- 4. oraverse.com [oraverse.com]

- 5. Effect of Phentolamine as Reversal of Soft-Tissue Anesthesia on Post-Endodontic Pain in Patients with Symptomatic Irreversible Pulpitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversal of soft-tissue local anesthesia with phentolamine mesylate in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative effects of rauwolscine, prazosin, and phentolamine on blood pressure and cardiac output in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

- 9. benchchem.com [benchchem.com]

- 10. Phentolamine continuous infusion in a patient with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Phentolamine test for operative complications of pheochromocytoma: its prognostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How long does it take phentolamine to reverse adrenaline-induced vasoconstriction in the finger and hand? A prospective, randomized, blinded study: The Dalhousie project experimental phase - PMC [pmc.ncbi.nlm.nih.gov]

Phentolamine Acetate in Cardiovascular Physiology Studies: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine (B1677648) is a potent, reversible, non-selective alpha-adrenergic antagonist widely utilized in cardiovascular research and clinical settings.[1][2][3] Its primary mechanism involves the competitive blockade of both α1- and α2-adrenergic receptors, leading to significant and complex effects on the cardiovascular system.[1] This technical guide provides an in-depth overview of phentolamine's mechanism of action, summarizes quantitative physiological data, details key experimental protocols, and presents visual diagrams of its associated pathways and workflows. The information is curated for professionals engaged in cardiovascular physiology research and drug development.

Mechanism of Action

Phentolamine's cardiovascular effects are a direct consequence of its interaction with the sympathetic nervous system's alpha-adrenergic receptors.[1]

Dual Alpha-Adrenergic Blockade

Phentolamine functions by competitively blocking both postsynaptic α1 and presynaptic α2 receptors.[1][4]

-

α1-Adrenergic Receptor Blockade : These receptors are located on vascular smooth muscle. Their stimulation by catecholamines like norepinephrine (B1679862) causes vasoconstriction.[1] By blocking these receptors, phentolamine prevents vasoconstriction, resulting in vasodilation of both arterial and venous vessels.[1][2][4] This action decreases total peripheral resistance and venous return.[4]

-

α2-Adrenergic Receptor Blockade : These receptors are primarily located on presynaptic nerve terminals and are part of a negative feedback loop that inhibits further release of norepinephrine.[1][2] Phentolamine's blockade of α2 receptors removes this inhibitory feedback, leading to an increased release of norepinephrine into the synapse.[1][2]

Net Cardiovascular Effects

The dual blockade results in a predictable set of physiological responses:

-

Hypotension : The predominant effect of α1-blockade is vasodilation, which leads to a decrease in systemic vascular resistance and a subsequent fall in blood pressure.[1][5]

-

Reflex Tachycardia : The drop in blood pressure is detected by baroreceptors, triggering a reflex increase in sympathetic outflow to the heart.[2] This effect is significantly amplified by the increased norepinephrine release (from α2-blockade) stimulating cardiac β1-adrenergic receptors, resulting in a pronounced increase in heart rate.[1][2][5]

-

Increased Cardiac Output : The elevated heart rate, a response to both reflex mechanisms and enhanced norepinephrine, contributes to an increase in cardiac output.[6][7]

Some studies also suggest that phentolamine may have a direct stimulatory effect on β-adrenergic receptors, further contributing to its cardiac effects.[2][8]

Quantitative Cardiovascular Effects

Phentolamine's impact on cardiovascular parameters has been quantified in numerous animal and human studies. The data reveal its potent and rapid, though often short-lived, hemodynamic effects.

| Parameter | Species | Dosage/Administration | Observed Effect | Citation(s) |

| Blood Pressure | Conscious Dogs | 100 µg/kg/min IV infusion for 15 min | 15-20% decrease (controlled hypotension) | [9] |

| Humans | IV administration | Immediate decrease in diastolic BP | [6][7] | |

| Humans | 2 mg/kg IV | 17 mmHg decrease in mean arterial pressure | [10] | |

| Heart Rate | Conscious Dogs | 100 µg/kg/min IV infusion for 15 min | 50-70% increase | [9] |

| Humans | IV administration | Immediate increase | [6][7] | |

| Cardiac Output | Humans | IV administration | Immediate increase | [6][7] |

| Total Peripheral Resistance | Conscious Dogs | 100 µg/kg/min IV infusion for 15 min | 20% decrease | [9] |

| Stroke Volume | Conscious Dogs | 100 µg/kg/min IV infusion for 15 min | 35-42% decrease | [9] |

| Myocardial Blood Flow | Conscious Dogs | 100 µg/kg/min IV infusion for 15 min | 30-51% increase | [9] |

| Coronary Vascular Resistance | Humans | 6 mg IV infusion | Abolished LBNP-induced increase in resistance | [11][12] |

| Atrioventricular (AV) Conduction | Humans | 0.3 mg/min IV for 15 min | Significant decrease in AH interval; no effect on HV interval | [13][14] |

Key Experimental Applications and Protocols

Phentolamine serves as a critical pharmacological tool in several well-defined experimental and clinical protocols.

Diagnosis of Pheochromocytoma

The "phentolamine blocking test" is a classic, albeit less common now, method for diagnosing pheochromocytoma, a catecholamine-secreting tumor.[15][16] The test's logic is that the hypertension in these patients is driven by excessive alpha-adrenergic stimulation; blocking these receptors should cause a marked drop in blood pressure.[16]

Experimental Protocol: Phentolamine Blocking Test [16]

-

Patient Preparation : Withhold all non-essential medications, especially sedatives, analgesics, and antihypertensives, for 24-72 hours prior to the test to allow blood pressure to return to its untreated, hypertensive level.[16]

-

Resting Phase : The patient rests in a supine position in a quiet, dark room. Blood pressure is monitored every 10 minutes for at least 30 minutes until a stable baseline is achieved.[16]

-

Drug Administration : A 5 mg dose of phentolamine is injected rapidly intravenously.[16]

-

Monitoring : Blood pressure is recorded immediately, then every 30 seconds for the first 3 minutes, and every 60 seconds for the subsequent 7 minutes.[16]

-

Interpretation :

Table 2: Phentolamine Dosing for Pheochromocytoma Management

| Application | Adult Dosage | Citation(s) |

| Diagnostic Test | 5 mg IV or IM | [16][17] |

| Preoperative Management | 5 mg IV or IM, 1-2 hours before surgery | [15][16] |

| Intraoperative Hypertension | 5 mg IV as needed | [15][16] |

Management of Hypertensive Crises

Phentolamine is a drug of choice for treating hypertensive emergencies caused by catecholamine excess, such as in pheochromocytoma, stimulant overdose, or clonidine (B47849) withdrawal.[4][15][18] Its rapid onset of action makes it ideal for controlling sudden, severe blood pressure elevations.[4] An initial intravenous bolus of 5 mg can be given and repeated every 10 minutes as needed to reach the target blood pressure.[18]

Treatment of Vasopressor Extravasation

Extravasation (leakage) of potent vasoconstrictors like norepinephrine into subcutaneous tissue can cause severe local ischemia and tissue necrosis.[19][20] Phentolamine is the FDA-approved antidote, reversing vasoconstriction and restoring blood flow to the affected area.[19]

Protocol: Phentolamine for Extravasation

| Step | Procedure | Details | Citation(s) |

| 1. Preparation | Dilute Phentolamine | Prepare a solution of 5 to 10 mg of phentolamine in 10 mL of 0.9% sodium chloride. | [19][20] |

| 2. Administration | Infiltrate the Area | Using a fine needle (e.g., 25 gauge), inject the solution subcutaneously throughout the blanched, ischemic area. | [20][21] |

| 3. Timing | Administer Promptly | Treatment is most effective if given within hours but can be beneficial up to 12 hours after extravasation. | [16][19][21] |

| 4. Monitoring | Observe Site | The blanched appearance should reverse almost immediately. Monitor for recurrence, which may require additional injections. | [20][21] |

In Vitro Vascular Studies

Phentolamine is used extensively in in vitro organ bath experiments to study vascular smooth muscle physiology. Researchers can induce contraction in isolated arterial rings (e.g., rat aorta) with an alpha-agonist like phenylephrine (B352888) and then administer phentolamine to quantify its dose-dependent vasorelaxant effects.[22][23] This methodology allows for the precise study of receptor kinetics and downstream signaling without confounding systemic reflexes.

Baroreflex Sensitivity Studies

Baroreflex sensitivity (BRS) is a measure of the heart's reflex response to changes in blood pressure.[24] Pharmacological agents are used to induce these pressure changes. Phentolamine can be used to induce hypotension, which triggers a reflex increase in heart rate.[25] By plotting the change in heart rate against the change in blood pressure, researchers can calculate BRS, providing insights into autonomic nervous system function.[24]

Summary and Conclusion

Phentolamine acetate (B1210297) remains an invaluable pharmacological agent in the field of cardiovascular physiology. Its well-characterized mechanism as a non-selective alpha-adrenergic antagonist allows for the targeted investigation of sympathetic control over blood pressure, vascular tone, and cardiac function. From diagnosing catecholamine-secreting tumors and managing hypertensive crises to serving as a precise tool in in vivo and in vitro experimental models, phentolamine provides researchers and clinicians with a reliable method to modulate and study alpha-adrenergic pathways. A thorough understanding of its quantitative effects and established protocols is essential for its effective and safe application in both research and clinical practice.

References

- 1. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 2. Phentolamine - Wikipedia [en.wikipedia.org]

- 3. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. What are the side effects of Phentolamine Mesylate? [synapse.patsnap.com]

- 6. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of cardiac and vascular beta-receptors in the action of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous infusion of phentolamine: effects on cardiovascular dynamics and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Intravenous phentolamine abolishes coronary vasoconstriction in response to mild central hypovolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological properties of phentolamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological properties of phentolamine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. drugs.com [drugs.com]

- 17. Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Treatment of hypertensive emergencies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hospitalprocedures.org [hospitalprocedures.org]

- 20. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 21. phentolamine | LHSC [lhsc.on.ca]

- 22. Arterial relaxation is coupled to inhibition of mitochondrial fission in arterial smooth muscle cells: comparison of vasorelaxant effects of verapamil and phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Baroreflex sensitivity: mechanisms and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Phentolamine Acetate and the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648) is a potent, non-selective alpha-adrenergic antagonist that exerts significant effects on the sympathetic nervous system. By competitively blocking both α1 and α2-adrenergic receptors, phentolamine induces vasodilation and modulates norepinephrine (B1679862) release, leading to complex cardiovascular responses. This technical guide provides an in-depth overview of the pharmacology of phentolamine, focusing on its mechanism of action, receptor binding affinities, downstream signaling pathways, and physiological effects. Detailed experimental protocols for assessing alpha-adrenergic antagonists are also presented, alongside quantitative data on phentolamine's cardiovascular effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular physiology.

Introduction

The sympathetic nervous system plays a crucial role in regulating cardiovascular homeostasis, primarily through the actions of catecholamines such as norepinephrine and epinephrine (B1671497) on adrenergic receptors. Alpha-adrenergic receptors, which are G-protein coupled receptors, are key mediators of the vasoconstrictive effects of catecholamines. Phentolamine, an imidazoline (B1206853) derivative, is a reversible, non-selective antagonist of both α1 and α2-adrenergic receptors.[1][2] Its ability to counteract the effects of excessive catecholamine stimulation has led to its clinical use in the management of hypertensive crises, particularly those associated with pheochromocytoma.[3] This guide delves into the technical aspects of phentolamine's interaction with the sympathetic nervous system, providing a detailed analysis for the scientific community.

Mechanism of Action

Phentolamine's pharmacological effects are a direct consequence of its antagonism at alpha-adrenergic receptors.

-

α1-Adrenergic Receptor Blockade: Located on postsynaptic membranes of vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction upon stimulation by norepinephrine. Phentolamine competitively blocks these receptors, leading to vasodilation of both arteries and veins. This results in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[3]

-

α2-Adrenergic Receptor Blockade: α2-adrenergic receptors are primarily located on presynaptic nerve terminals and function as autoreceptors that inhibit the further release of norepinephrine. By blocking these receptors, phentolamine removes this negative feedback loop, leading to an increased release of norepinephrine into the synaptic cleft.[4] This effect can partially counteract the hypotensive effect of α1-blockade and is responsible for some of phentolamine's side effects, such as tachycardia.

Data Presentation: Quantitative Effects of Phentolamine

Receptor Binding Affinity

The affinity of phentolamine for various adrenergic receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Species | K_i_ (nM) | pK_i_ | Reference |

| α_1A_ | Human | 4.66 | 8.33 | [5] |

| Rat | 45 | 7.35 | [5] | |

| α_1B_ | Human | - | - | |

| Rat | - | - | ||

| α_1D_ | Human | - | - | |

| Rat | 45 | 7.35 | [5] | |

| α_2A_ | Human | 2.25 - 55.9 | 7.25 - 8.65 | [5] |

| Bovine | 2.1 | 8.68 | [5] | |

| α_2B_ | Human | - | - | |

| α_2C_ | Human | - | - |

Note: Data for some receptor subtypes were not available in the searched literature. pKi is the negative logarithm of the Ki value.

Cardiovascular Effects in Humans

Intravenous administration of phentolamine elicits a dose-dependent response on blood pressure and heart rate.

| Dose | Change in Diastolic Blood Pressure | Change in Heart Rate | Change in Cardiac Output | Reference |

| Intravenous Bolus | Immediate Decrease | Increase | Increase | [6][7] |

| 40 mg (oral) | Reduction in standing blood pressure (60-90 mins post-dose) | Supine heart rate unaffected | - | [8] |

Effects on Plasma Norepinephrine

Phentolamine's blockade of presynaptic α2-adrenergic receptors leads to an increase in plasma norepinephrine concentrations.

| Condition | Phentolamine Dose | Change in Plasma Norepinephrine | Species | Reference |

| Conscious, at rest | 2 mg/kg i.v. | Increase | Dog | [4] |

| Morphine-dependent, naloxone-precipitated withdrawal | - | Increase | Rat | [9] |

| Healthy volunteers with adrenaline infusion | 500 µ g/min | Marked elevation | Human |

Signaling Pathways

The binding of phentolamine to alpha-adrenergic receptors competitively inhibits the downstream signaling cascades initiated by endogenous catecholamines.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to the Gq family of G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. Phentolamine blocks the initial activation of the Gq protein by norepinephrine, thereby inhibiting this entire pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to the Gi family of G-proteins. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of further norepinephrine release from presynaptic neurons. Phentolamine's antagonism at these receptors prevents the Gi-mediated inhibition of adenylyl cyclase.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (K_i_)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of phentolamine for a specific alpha-adrenergic receptor subtype.

Objective: To quantify the binding affinity of phentolamine for a specific α-adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the α-adrenergic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors).

-

Phentolamine acetate.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes containing the target receptor in the assay buffer.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of phentolamine. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

-

Equilibration: Allow the mixture to incubate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each phentolamine concentration. Plot the percentage of specific binding against the log concentration of phentolamine to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. The action of phentolamine administered intraventricularly on the blood pressure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The transient anti-hypertensive effect of phentolamine in patients receiving beta-blocker treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of phentolamine on blood pressure, heart rate and plasma catecholamine levels in conscious, unrestrained morphine dependent rats during naloxone precipitated autonomic withdrawal responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Norepinephrine infusion with and without alpha-adrenergic blockade by phentolamine increases salivary alpha amylase in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

Phentolamine Acetate in Vasodilation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, is a critical pharmacological tool in the study of vasodilation. Its ability to competitively block both α1 and α2-adrenergic receptors allows for the elucidation of adrenergic control of vascular tone and the investigation of various vasodilatory pathways. This technical guide provides an in-depth overview of the core mechanisms of phentolamine-induced vasodilation, detailed experimental protocols for its study, and quantitative data to support research and development.

Introduction